molecular formula C12H10F3N B11881225 2-Ethyl-4-(trifluoromethyl)quinoline

2-Ethyl-4-(trifluoromethyl)quinoline

Cat. No.: B11881225
M. Wt: 225.21 g/mol
InChI Key: SGRWPHBFNOVHEG-UHFFFAOYSA-N
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Description

2-Ethyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various fields. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative through bromination and subsequent substitution reactions .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

2-ethyl-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H10F3N/c1-2-8-7-10(12(13,14)15)9-5-3-4-6-11(9)16-8/h3-7H,2H2,1H3

InChI Key

SGRWPHBFNOVHEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(F)(F)F

Origin of Product

United States

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